Eriocitrine

Vue d'ensemble

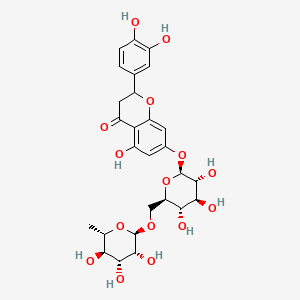

Description

Eriocitrin is a flavanone-7-O-glycoside between the flavanone eriodictyol and the disaccharide rutinose . It is commonly found in lemons and other citrus fruits . It is colloquially called lemon flavonoid or a citrus flavonoid, one of the plant pigments that bring color to fruit and flowers . Eriocitrin is a powerful antioxidative flavonoid in lemon with lipid-lowering effects .

Synthesis Analysis

Eriocitrin has been studied for its lipid-lowering effects in a rat model of high-fat diet . DNA microarray analysis revealed that eriocitrin increased mRNA of mitochondrial biogenesis genes, such as mitochondria transcription factor, nuclear respiratory factor 1, cytochrome c oxidase subunit 4, and ATP synthase .

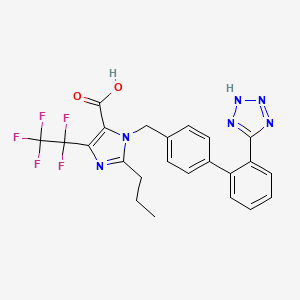

Molecular Structure Analysis

Eriocitrin has a molecular weight of 596.53 . It is a flavanone-7-O-glycoside between the flavanone eriodictyol and the disaccharide rutinose .

Chemical Reactions Analysis

A rapid, selective, and sensitive liquid chromatography-tandem mass spectrometry method (LC/MS/MS) with protein precipitation was developed and validated for the analysis of eriocitrin in rat plasma .

Physical And Chemical Properties Analysis

Eriocitrin has a molecular weight of 596.53 . It is stable if stored as directed and should be protected from light and heat .

Applications De Recherche Scientifique

Régulation du microbiote intestinal

L'ériocitrine a été découverte comme ayant un impact significatif sur le microbiote intestinal. Elle modifie la diversité bêta du microbiote intestinal, et l'intervention alimentaire de l'ériocitrine enrichit significativement les probiotiques tels que Lachnospiraceae_UCG_006 . Ceci suggère des applications potentielles dans le domaine de la santé intestinale et du développement des probiotiques .

Métabolisme et biodisponibilité

L'ériocitrine subit diverses transformations métaboliques dans l'intestin, ce qui donne plusieurs métabolites. Ces métabolites sont censés être étroitement liés à l'activité biologique de l'ériocitrine . Ces informations sont cruciales pour comprendre la biodisponibilité et la pharmacocinétique de l'ériocitrine .

Activité antioxydante

L'ériocitrine possède de fortes propriétés antioxydantes . Elle aide à l'absorption des radicaux oxygénés et favorise l'activation des mécanismes de défense endogènes . Cela la rend potentiellement utile dans la gestion des conditions liées au stress oxydatif .

Effets hypolipidémiants

L'ériocitrine s'est avérée avoir des effets hypolipidémiants . Elle pourrait être un candidat potentiel pour le traitement et la prévention de l'hyperlipidémie et des maladies cardiovasculaires associées .

Propriétés anticancéreuses

L'ériocitrine a démontré des activités anticancéreuses . Bien que les mécanismes exacts soient encore à l'étude, cela suggère des applications potentielles dans la prévention et le traitement du cancer .

Activité anti-inflammatoire

L'ériocitrine a des activités anti-inflammatoires . Cela pourrait en faire un candidat potentiel pour le traitement de diverses maladies inflammatoires .

Maladies cardiovasculaires et cérébrovasculaires

L'ériocitrine joue un rôle important dans la prévention et l'amélioration efficaces des maladies cardiovasculaires et cérébrovasculaires . Ceci suggère des applications potentielles dans la gestion de ces conditions .

Industrie alimentaire et des boissons

En raison de ses bienfaits pour la santé, l'ériocitrine est utilisée depuis longtemps dans les aliments, les boissons et le vin . Avec la recherche en cours révélant de plus en plus ses bienfaits pour la santé, son utilisation dans l'industrie alimentaire et des boissons devrait augmenter .

Mécanisme D'action

Target of Action

Eriocitrin, a flavanone found in citrus fruits, primarily targets the VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways . These pathways play a crucial role in angiogenesis, which is essential for tumor growth and metastasis .

Mode of Action

Eriocitrin interacts with its targets, leading to the inhibition of tube formation and induction of apoptosis in human umbilical vein endothelial cells (HUVECs) . It also disrupts erythrocyte membrane asymmetry through oxidative stress and calcium signaling .

Biochemical Pathways

The main metabolic pathways of eriocitrin include reduction, hydrogenation, N-acetylation, ketone formation, oxidation, methylation, sulfate conjugation, glutamine conjugation, glycine conjugation, desaturation, and demethylation to carboxylic acid .

Pharmacokinetics

Eriocitrin’s pharmacokinetic parameters show that the maximum plasma concentration (Cmax) of eriocitrin was 299.833 ± 16.743 μg L−1, while the corresponding time to reach Cmax (Tmax) was 0.094 ± 0.019 h, and the half-time (T1/2) was 1.752 ± 0.323 h . A total of 32 metabolites in vivo and 27 metabolites in vitro were obtained .

Result of Action

Eriocitrin has potent biological actions due to its strong antioxidant, antitumor, anti-allergic, antidiabetic, and anti-inflammatory activities . It promotes premature erythrocyte death through hemolysis and eryptosis characterized by PS externalization, Ca2+ accumulation, membrane blebbing, loss of cellular volume, and oxidative stress .

Action Environment

Eriocitrin undergoes processes such as demethylation and glucoglycation under the action of the intestinal flora and is catabolized into metabolites such as eriodictyol, hesperetin, and homoeriodictyol . The liver, being the main metabolic organ of the human body, and the gastrointestinal tract, also an important place for drug metabolism, significantly impact eriocitrin’s absorption, metabolism, and toxicology .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Eriocitrin interacts with various enzymes, proteins, and other biomolecules. It has been found to have lipid-lowering properties in liver cells . The main metabolic pathways of Eriocitrin include reduction, hydrogenation, N-acetylation, ketone formation, oxidation, methylation, sulfate conjugation, glutamine conjugation, glycine conjugation, desaturation, and demethylation to carboxylic acid .

Cellular Effects

Eriocitrin has been shown to have significant effects on various types of cells and cellular processes. It has been found to promote cell proliferation of tendon stem cells . In liver cells, it has lipid-lowering properties . In high-fat diet-fed mice, Eriocitrin supplementation resulted in lower levels of blood serum glucose and blood and liver triacylglycerols .

Molecular Mechanism

Eriocitrin exerts its effects at the molecular level through various mechanisms. It has been found to inhibit angiogenesis by targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways . Furthermore, it has been shown to disrupt erythrocyte membrane integrity, promoting premature erythrocyte death through hemolysis and eryptosis .

Temporal Effects in Laboratory Settings

Over time, Eriocitrin has been observed to have various effects in laboratory settings. For instance, it has been found to restore the values of biochemical parameters such as glucose, glycated hemoglobin, urea, creatinine, LDH, serum cholesterol, and triglycerides to near-normal levels .

Dosage Effects in Animal Models

The effects of Eriocitrin vary with different dosages in animal models. In a study on rats, the maximum plasma concentration (Cmax) of Eriocitrin was 299.833 ± 16.743 μg L−1, while the corresponding time to reach Cmax (Tmax) was 0.094 ± 0.019 h, and the half-time (T1/2) was 1.752 ± 0.323 h .

Metabolic Pathways

Eriocitrin is involved in various metabolic pathways. It has been found to be metabolized into eriodictyol first, and then undergo phase II metabolism such as glucuronidation, sulfation, and methylation, thereby producing hesperetin, homoeriodictyol, eriodictyol-O-glucuronide, and other compounds .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQADRGFMLGFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13463-28-0 | |

| Record name | (S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

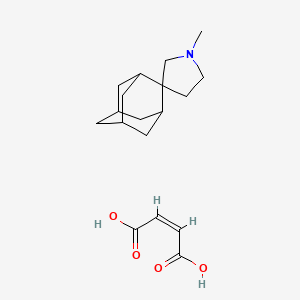

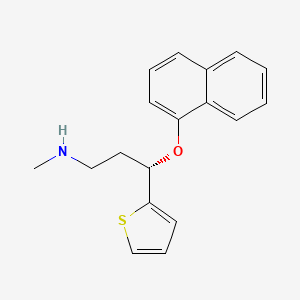

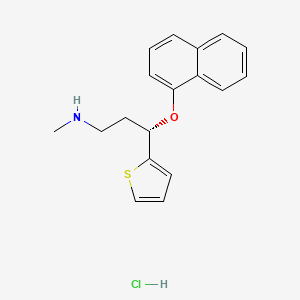

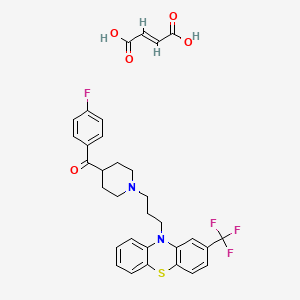

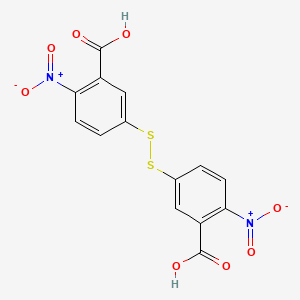

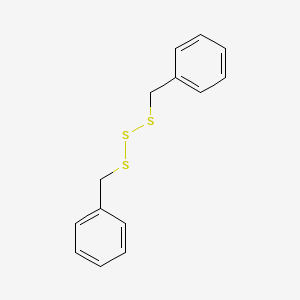

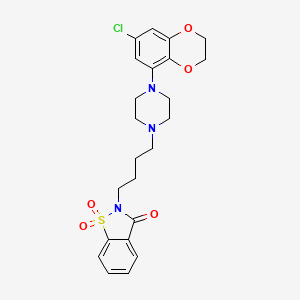

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)

![(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1670976.png)

![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)